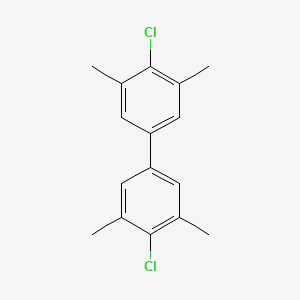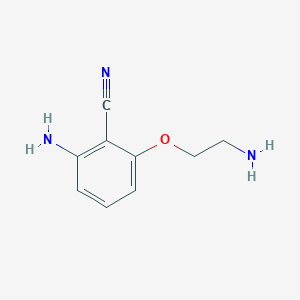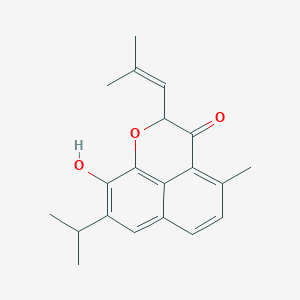
4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H14Cl2. This compound is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and methyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- typically involves the chlorination and methylation of biphenyl. One common method includes the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where biphenyl is reacted with chlorinating and methylating agents in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the biphenyl core influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Similar in structure but lacks the methyl groups.
1,1’-Biphenyl, 3,3’,5,5’-tetramethyl-: Similar in structure but lacks the chlorine atoms.
1,1’-Biphenyl, 4,4’-dimethyl-: Contains only methyl groups without chlorine substitution.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
89448-05-5 |
|---|---|
Fórmula molecular |
C16H16Cl2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chloro-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Cl2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
UJXGDHBCDOALLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)C2=CC(=C(C(=C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)








![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)

![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
